

Unraveling the Molecular Architecture of Vitexdoin A: A Technical Guide

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Compound of Interest

Compound Name: Vitexdoin A

Cat. No.: B12380148

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This technical guide provides a comprehensive overview of the structure elucidation of **Vitexdoin A**, a novel phenyldihydronaphthalene-type lignan isolated from the seeds of *Vitex negundo*. The structural determination was accomplished through a rigorous analysis of spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Infrared (IR) spectroscopy. This document details the experimental protocols employed and presents the key data that were instrumental in defining the molecule's precise chemical structure.

Data Presentation: Spectroscopic and Physicochemical Properties

The structure of **Vitexdoin A** was determined to be 6,7-dihydroxy-4 β -(4-hydroxy-3-methoxyphenyl)-3 α -hydroxymethyl-3,4-dihydro-2-naphthaldehyde[1]. The following tables summarize the key quantitative data obtained from various analytical techniques that led to this conclusion.

Table 1: Physicochemical and Mass Spectrometry Data for Vitexdoin A

Parameter	Value	Method
Molecular Formula	C ₂₀ H ₂₀ O ₆	HRESIMS
Appearance	White Powder	Visual Inspection
Molecular Weight	356.1259	HRESIMS

Table 2: ¹H NMR Spectroscopic Data for Vitexdoin A (in Methanol-d₄)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1	6.81	s	9.0
H-3	3.25	m	
H-4	4.25	d	
H-5	6.75	s	1.8
H-8	6.62	s	
H-2'	6.78	d	
H-5'	6.70	d	8.1
H-6'	6.60	dd	8.1, 1.8
-CHO	9.55	s	
-CH ₂ OH	3.65, 3.55	m	
-OCH ₃	3.82	s	

Table 3: ¹³C NMR Spectroscopic Data for Vitexdoin A (in Methanol-d₄)

Position	Chemical Shift (δ) ppm	Position	Chemical Shift (δ) ppm
C-1	112.5	C-1'	135.2
C-2	150.1	C-2'	113.8
C-3	48.2	C-3'	148.9
C-4	45.1	C-4'	146.2
C-4a	128.9	C-5'	116.5
C-5	115.8	C-6'	121.7
C-6	145.1	-CHO	195.1
C-7	146.3	-CH ₂ OH	63.5
C-8	116.2	-OCH ₃	56.4
C-8a	130.5		

Experimental Protocols

The elucidation of **Vitexdoin A**'s structure relied on a systematic series of experimental procedures, from isolation to spectroscopic analysis.

Isolation of Vitexdoin A

The seeds of *Vitex negundo* were the starting material for the isolation of **Vitexdoin A**. A typical isolation protocol involves the following steps:

- **Extraction:** The air-dried and powdered seeds are extracted with ethanol (EtOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

- **Chromatographic Separation:** The fraction containing the target compound (typically the ethyl acetate or a similar polarity fraction for lignans) is subjected to a series of chromatographic techniques. This includes:
 - **Column Chromatography:** Initial separation is often performed on a silica gel column, eluting with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate, gradually increasing the polarity).
 - **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing the compound of interest are further purified using preparative HPLC, often on a C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield the pure compound.

Spectroscopic Analysis

The structure of the purified **Vitexdoin A** was determined using the following spectroscopic methods[1][2]:

- **Mass Spectrometry (MS):** High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact molecular weight and, consequently, the molecular formula of the compound.
- **Infrared (IR) Spectroscopy:** IR spectroscopy was employed to identify the presence of key functional groups, such as hydroxyl (-OH), aldehyde (-CHO), and aromatic rings.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **¹H NMR:** This technique provided information about the number of different types of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling.
 - **¹³C NMR:** This analysis identified the number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).
 - **2D NMR (COSY, HMQC, HMBC):** Two-dimensional NMR experiments were crucial for establishing the final structure.

- COSY (Correlation Spectroscopy): Identified proton-proton couplings, helping to piece together fragments of the molecule.
- HMQC (Heteronuclear Multiple Quantum Coherence): Correlated proton signals with their directly attached carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Showed correlations between protons and carbons that are two or three bonds away, which was essential for connecting the different fragments and confirming the overall carbon skeleton and the positions of substituents.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical connections in the structure elucidation of **Vitexdoin A**.

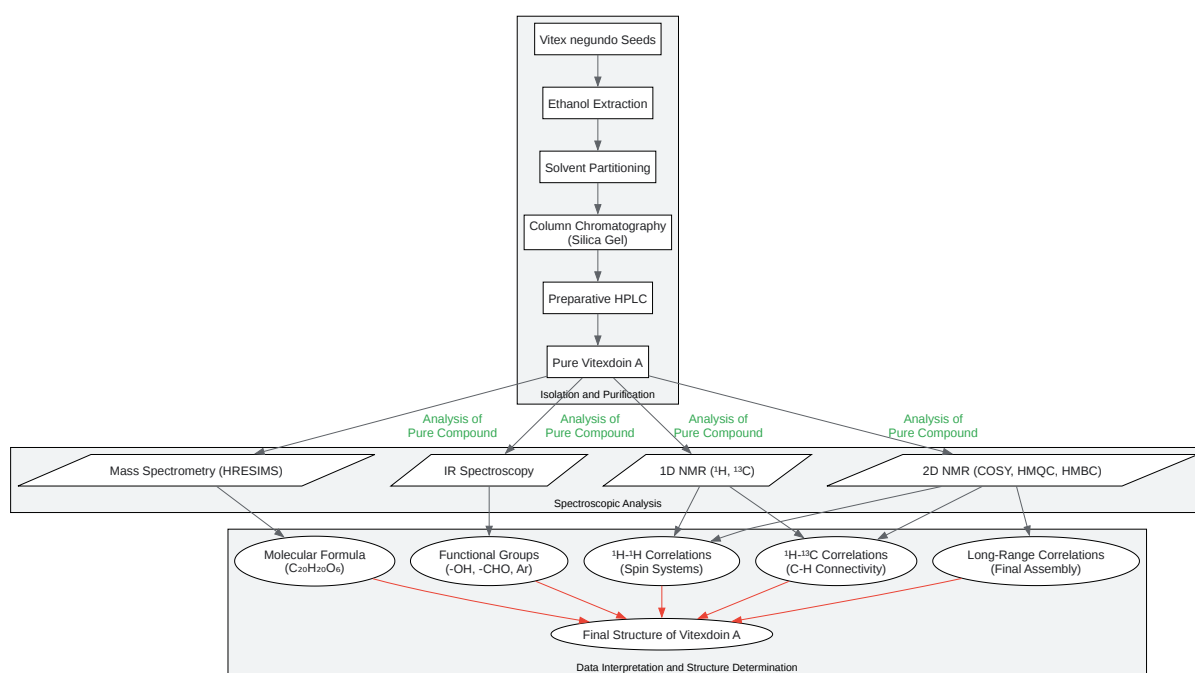


Figure 1: Experimental Workflow for Vitexdoin A Structure Elucidation

[Click to download full resolution via product page](#)Caption: Experimental Workflow for **Vitexdoin A** Structure Elucidation.

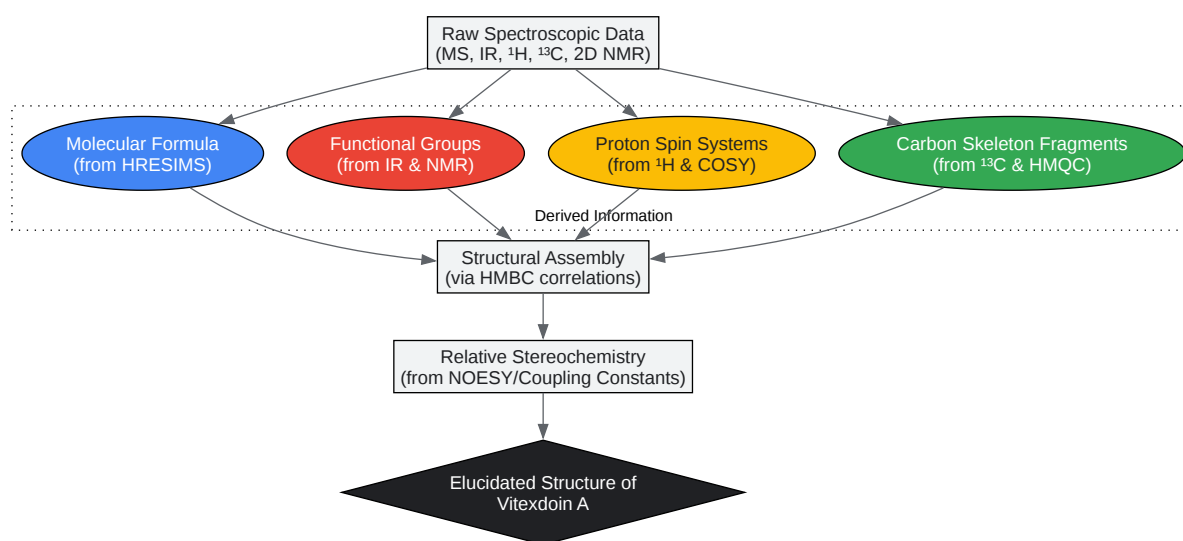


Figure 2: Logical Flow of Spectroscopic Data Interpretation

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Caption: Logical Flow of Spectroscopic Data Interpretation.

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References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]
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